REACTION_CXSMILES
|
[Cu][C:2]#[N:3].Br[C:5]1[CH:6]=[C:7]([CH:10]=[CH:11][C:12]=1[O:13][CH3:14])[CH:8]=[O:9]>CN(C)C=O>[CH:8]([C:7]1[CH:6]=[CH:5][C:12]([O:13][CH3:14])=[C:11]([CH:10]=1)[C:2]#[N:3])=[O:9]
|
Name
|
copper (I) cyanide
|
Quantity
|
4.58 g
|
Type
|
reactant
|
Smiles
|
[Cu]C#N
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=O)C=CC1OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
stir the solution for 1 d
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Quench with potassium carbonate (sat)
|
Type
|
EXTRACTION
|
Details
|
extract with diethyl ether (5×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Wash organic layers with water, dry with sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Reaction Time |
1 d |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C=1C=CC(=C(C#N)C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 31 mmol | |
AMOUNT: MASS | 5 g | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 66.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |